2-(1-(4-methylbenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Overview
Description
2-(1-(4-methylbenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a useful research compound. Its molecular formula is C22H28N4OS and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19838270 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on related compounds has shown significant interest in the synthesis of complex molecular structures through multi-component reactions. For instance, the four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and cyclic amines like piperidine or pyrrolidine in ethanol leads to the formation of functionalized 2-pyrrolidinones. These compounds contain both benzothiazolyl and piperidinyl (or pyrrolidinyl) units, demonstrating the versatility of similar structures in organic synthesis (Gao, Sun, & Yan, 2013).
Antimicrobial Studies
Derivatives of similar structural frameworks have been investigated for their antimicrobial properties. The synthesis of new pyridine derivatives, incorporating elements like the benzothiazole and piperazine units, has been explored for their antibacterial and antifungal activities. Such studies suggest potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Analytical Chemistry
In the field of analytical chemistry, compounds with structures similar to "2-(1-(4-methylbenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol" have been used as selective reagents for the removal and recovery of specific anions from aqueous solutions. This demonstrates the utility of such compounds in environmental and analytical applications (Heininger & Meloan, 1992).
Molecular Docking Studies
Spectroscopic and molecular docking studies of compounds containing the 4-methylbenzyl piperazine unit indicate potential biological interactions. Such studies can provide insights into the molecular mechanisms underlying the biological activity of these compounds and suggest possible therapeutic applications (Subashini & Periandy, 2017).
Green Chemistry
The green synthesis of compounds with structures similar to the compound , emphasizing environmentally friendly processes and the efficient use of resources, highlights the relevance of such molecules in sustainable chemistry practices (Mahale et al., 2008).
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-18-4-6-19(7-5-18)15-25-12-11-24(16-20(25)8-13-27)17-21-3-2-10-26(21)22-23-9-14-28-22/h2-7,9-10,14,20,27H,8,11-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZCDCUJLVZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CN3C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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